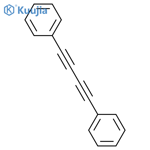

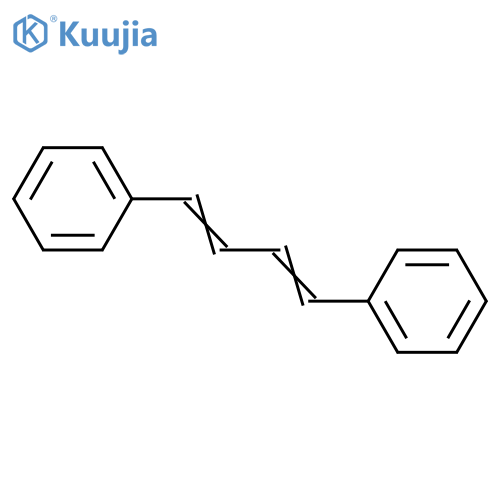

Cas no 886-65-7 (1,4-Diphenyl-1,3-butadiene)

1,4-Diphenyl-1,3-butadiene 化学的及び物理的性質

名前と識別子

-

- trans,trans-1,4-Diphenyl-1,3-butadiene

- 1,4-DIPHENYLBUTADIYNE

- 1.4-Diphenyl-1.3-butadiene

- Benzene,1,1'-(1,3-butadiene-1,4-diyl)bis-

- Trans,Trans-1,4-Diphenylbuta-1,3-Diene

- Bistyryl

- 1,4-Diphenyl-1,3-butadiene

- 1,4-Diphenylbutadiene

- 1,4-Diphenylerythrene

- Distyryl

- (1E,3E)-1,4-Diphenylbuta-1,3-diene

- 1,1'-(1E,3E)-buta-1,3-diene-1,4-diyldibenzene

- 1,3-Butadiene, 1,4-diphenyl-

- (1E,3E)-1,4-Diphenyl-1,3-butadiene

- JFLKFZNIIQFQBS-FNCQTZNRSA-N

- (4-phenyl-1,3-butadienyl)benzene

- 1,4-Diphenylbuta-1,3-diene

- R7P15V6543

- 1,

- 1,1′-(1,3-Butadiene-1,4-diyl)bis[benzene] (ACI)

- 1,3-Butadiene, 1,4-diphenyl- (8CI)

- DPB

- DPB (fluor)

- NSC 122702

- α,ω-Diphenylbutadiene

- [(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene

- CHEBI:35100

- A,A-Bistyryl

- D77776

- Z57214903

- NSC-316

- 1, 1,4-diphenyl-, trans,trans-

- CHEMBL198810

- EINECS 212-952-6

- AKOS002162253

- (e)-1,4-diphenylbuta-1,3-diene

- 886-65-7

- 1,3-BUTADIENE, 1,4-DIPHENYL-, TRANS-TRANS-

- Benzene,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-

- CHEBI:51583

- benzene, 1,1'-[(1E,3E)-1,3-butadiene-1,4-diyl]bis-

- Benzene, 1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis-

- t,t-1,4-diphenyl-1,3-butadiene

- STK384953

- Q27116416

- CCG-43199

- 1,3-Butadiene, 1,4-diphenyl-, (E,E)-

- UNII-R7P15V6543

- 1,4-diphenyl-(1E,3E)-1,3-butadiene

- trans,trans-1,4-Diphenyl-1,3-butadiene, purum, >=98.0% (GC)

- 538-81-8

- ((1E,3E)-4-PHENYL-1,3-BUTADIENYL)BENZENE

- trans,4-Diphenyl-1,3-butadiene

- AB-016/30004035

- 1,4-Diphenyl-1,3-butadiene, (1E,3E)-

- STR04475

- D0879

- MFCD00004791

- trans,4-Diphenylbutadiene

- BDBM50172755

- 1,trans-3-butadiene

- CTQ3U893LX

- InChI=1/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8

- NSC 316

- ALL-TRANS-DIPHENYLBUTADIENE

- (E,4-Diphenyl-1,3-butadiene

- 1, 1,4-diphenyl-, (E,E)-

- NSC316

- 1,1'-buta-1,3-diene-1,4-diyldibenzene

- trans,trans-1,4-Diphenyl-1,3-butadiene, 98%

- [(1E,3E)-4-Phenyl-1,3-butadienyl]benzene

- PD179202

- [(1E,3E)-4-phenyl-buta-1,3-dienyl]-benzene

- SR-01000633137-1

- [(1E,3E)-4-phenylbuta-1,3-dienyl]benzene

- 4-PHENYL-1,3-BUTADIENYL)BENZENE, ((1E,3E)-

- 1,3-butadiene, trans,trans-

- CS-W015307

- BIDD:ER0657

- DTXSID3022459

- 1,4-DIPHENYL-1,3-BUTADIENE (E,E)-FORM [MI]

- beta,beta'-Bistyryl

- UNII-CTQ3U893LX

-

- MDL: MFCD00004791

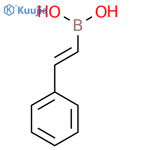

- インチ: 1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H

- InChIKey: JFLKFZNIIQFQBS-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(C=CC=CC2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 202.07800

- どういたいしつりょう: 206.109550447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: ライトイエロー結晶

- 密度みつど: 1.0426 (estimate)

- ゆうかいてん: 152.0 to 154.0 deg-C

- ふってん: 350 °C(lit.)

- フラッシュポイント: 150.5±14.5 °C

- 屈折率: 1.5000 (estimate)

- PSA: 0.00000

- LogP: 3.08980

- マーカー: 3320

- ようかいせい: エタノールに溶解し、エーテルに微溶解する

1,4-Diphenyl-1,3-butadiene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- 福カードFコード:10-23

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

1,4-Diphenyl-1,3-butadiene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30190-1g |

1,4-diphenylbutadiene |

886-65-7 | 99% | 1g |

¥242.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0879-5g |

1,4-Diphenyl-1,3-butadiene |

886-65-7 | 99.0%(GC) | 5g |

¥535.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162453-1g |

1,4-Diphenyl-1,3-butadiene |

886-65-7 | >99.0%(GC) | 1g |

¥149.90 | 2023-08-31 | |

| 1PlusChem | 1P003VB9-25g |

[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene |

886-65-7 | >99.0%(GC) | 25g |

$227.00 | 2023-12-15 | |

| A2B Chem LLC | AB79749-1g |

[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene |

886-65-7 | 98% | 1g |

$17.00 | 2024-04-19 | |

| A2B Chem LLC | AB79749-5g |

[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene |

886-65-7 | 98% | 5g |

$23.00 | 2024-04-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0879-25G |

trans,trans-1,4-Diphenyl-1,3-butadiene |

886-65-7 | >99.0%(GC) | 25g |

¥1490.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0879-25g |

1,4-Diphenyl-1,3-butadiene |

886-65-7 | 99.0%(GC) | 25g |

¥1490.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DW748-5g |

1,4-Diphenyl-1,3-butadiene |

886-65-7 | 99% | 5g |

¥384.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162453-5g |

1,4-Diphenyl-1,3-butadiene |

886-65-7 | >99.0%(GC) | 5g |

¥499.90 | 2023-08-31 |

1,4-Diphenyl-1,3-butadiene 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

1.2 Solvents: Water ; 1.5 h, reflux

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; -60 °C → rt; 12 h, rt

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

1.2 Reagents: Sodium chloride Solvents: Water

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

1,4-Diphenyl-1,3-butadiene Raw materials

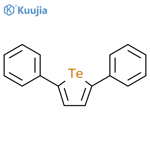

- Tellurophene, 2,5-diphenyl-

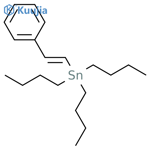

- Tributyl(phenylethenyl)tin

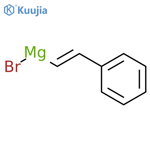

- Magnesium, bromo(2-phenylethenyl)-

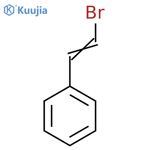

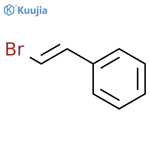

- Benzene, [(1E)-2-bromoethenyl]-

- (Z)-2-bromoethenylbenzene

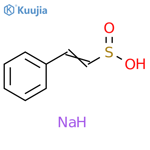

- Ethenesulfinic acid, 2-phenyl-, sodium salt (1:1)

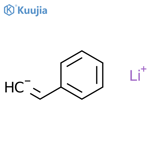

- lithium,ethenylbenzene

- Cinnamaldehyde

- 2-Bromovinylbenzene

- Telluronium, dibutyl(phenylmethyl)-, bromide

- Phosphonium,triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1)

- (E)-Styrylboronic acid

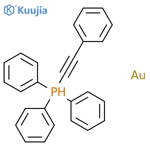

- Gold, (phenylethynyl)(triphenylphosphine)-

- 1,4-Diphenylbutadiyne

- Benzaldehyde

1,4-Diphenyl-1,3-butadiene Preparation Products

1,4-Diphenyl-1,3-butadiene 関連文献

-

Masafumi Hirano,Haruka Inoue,Takuya Okamoto,Takao Ueda,Nobuyuki Komine,Sanshiro Komiya,Xian-qi Wang,Martin A. Bennett New J. Chem. 2013 37 3433

-

Jack Saltiel,Tallapragada S. R. Krishna,Andrzej M. Turek,Ronald J. Clark Chem. Commun. 2006 1506

-

Xiaolei Zheng,Gaohong Zhai,Wanqing Gao,Yibo Lei,Le Yu,Chaoyuan Zhu Phys. Chem. Chem. Phys. 2016 18 8971

-

Manas Kumar Bera,Chanchal Chakraborty,Sudip Malik J. Mater. Chem. C 2017 5 6872

-

Jack Saltiel,Christopher E. Redwood,Ratheesh Kumar V. K. Photochem. Photobiol. Sci. 2019 18 2174

-

Christopher E. Redwood,Sriram Kanvah,Ramakrishna Samudrala,Jack Saltiel Photochem. Photobiol. Sci. 2013 12 1754

-

Yasuki Tatsumi,Tomoki Naga,Hiromitsu Nakashima,Tetsuro Murahashi,Hideo Kurosawa Chem. Commun. 2004 1430

-

G. Krishnamoorthy,Stefan Schieffer,John Pescatore,Richard Ulsh,Robert S. H. Liu,Jin Liu Photochem. Photobiol. Sci. 2004 3 1047

-

Yueqian Fan,Juan Chen,Le Yu,Anyang Li,Gaohong Zhai,Yibo Lei,Chaoyuan Zhu Phys. Chem. Chem. Phys. 2018 20 2260

-

Jin Liu,Elisia M. Murray,Victor G. Young,Jr Chem. Commun. 2003 1904

1,4-Diphenyl-1,3-butadieneに関する追加情報

1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7): An Overview of Its Properties, Applications, and Recent Research

1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7) is a conjugated diene with a molecular formula of C16H14. This compound is characterized by its unique chemical structure, which consists of two phenyl groups attached to a 1,3-butadiene backbone. The conjugated double bonds in the molecule make it highly reactive and versatile in various chemical reactions and applications.

The physical properties of 1,4-Diphenyl-1,3-butadiene include a melting point of approximately 49-50°C and a boiling point of around 270°C. It is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a variety of chemical processes and research applications.

In the field of organic synthesis, 1,4-Diphenyl-1,3-butadiene serves as an important building block for the synthesis of more complex molecules. Its reactivity is particularly useful in Diels-Alder reactions, where it can act as a dienophile to form cyclohexene derivatives. These reactions are widely used in the synthesis of natural products and pharmaceuticals. For example, recent studies have explored the use of 1,4-Diphenyl-1,3-butadiene in the synthesis of bioactive compounds with potential therapeutic applications.

Beyond its role in organic synthesis, 1,4-Diphenyl-1,3-butadiene has also been investigated for its potential biological activities. Research has shown that this compound exhibits antioxidant properties due to its ability to scavenge free radicals. This characteristic makes it a candidate for use in formulations designed to protect cells from oxidative stress. Additionally, studies have explored its anti-inflammatory effects, which could have implications for the development of new treatments for inflammatory diseases.

In the realm of materials science, 1,4-Diphenyl-1,3-butadiene has been used as a monomer in the polymerization process to create polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and electronic materials. Recent advancements in polymer chemistry have led to the development of novel copolymers incorporating 1,4-Diphenyl-1,3-butadiene, which exhibit improved mechanical strength and thermal stability.

The environmental impact of 1,4-Diphenyl-1,3-butadiene is another area of ongoing research. Studies have focused on understanding its biodegradability and potential ecological effects. While preliminary results suggest that it is relatively stable in the environment, further research is needed to fully assess its long-term impact.

In conclusion, 1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7) is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and environmental studies. Its unique chemical structure and reactivity make it an important molecule for both academic research and industrial applications. As new research continues to uncover its potential uses and properties, the importance of this compound is likely to grow in various scientific fields.

886-65-7 (1,4-Diphenyl-1,3-butadiene) 関連製品

- 300-57-2([(E)-prop-1-enyl]benzene)

- 103-30-0(trans-Stilbene)

- 16939-57-4([(1E)-buta-1,3-dienyl]benzene)

- 1720-32-7(1,6-Diphenylhexa-1,3,5-triene)

- 645-49-8(cis-Stilbene)

- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)

- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)

- 1026046-70-7(ethyl (2E)-3-[(2-chloro-6-methylphenyl)amino]-2-cyanoprop-2-enoate)

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 954595-01-8(1-cyclohexyl-3-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylurea)